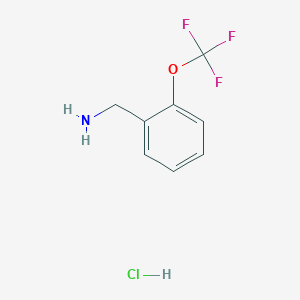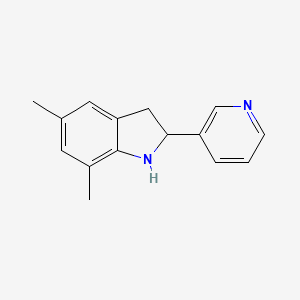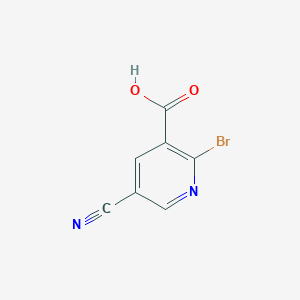
3-Hydroxy-3-phenylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-phenylisoindolin-1-one is a chemical compound belonging to the class of isoindolin-1-ones. These compounds are significant due to their role as building blocks for various natural products and pharmaceuticals . The structure of this compound consists of an isoindolinone core with a hydroxyl group and a phenyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenylisoindolin-1-one can be achieved through several methods. One common approach involves the condensation of aromatic ketimines with alkynes via C-H activation, catalyzed by iridium complexes . This reaction proceeds through sequential ortho-alkenylation and intramolecular cyclization, resulting in the formation of the isoindolinone structure.
Industrial Production Methods
In industrial settings, continuous flow crystallization processes have been adopted for the production of chiral pharmaceutical intermediates, including this compound . This method offers advantages such as high productivity, scalability, and the ability to maintain extreme reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications .
Scientific Research Applications
3-Hydroxy-3-phenylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and chiral intermediates.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is utilized in the production of pharmaceuticals, herbicides, and polymer additives.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(3,5-dimethoxyphenyl)isoindolin-1-one
- 3-Hydroxy-3-(4-methoxyphenyl)isoindolin-1-one
- 3-Hydroxy-3-(2-chlorophenyl)isoindolin-1-one
Uniqueness
3-Hydroxy-3-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to participate in aromatic interactions, making it a valuable compound for various applications .
Properties
CAS No. |
144252-21-1 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
InChI Key |
GWFDPVAJYRXYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)







![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)

![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)
